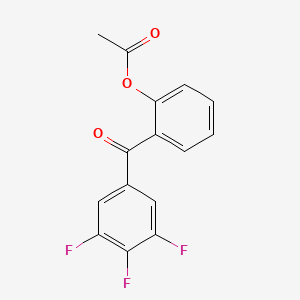

2-Acetoxy-3',4',5'-trifluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetoxy-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C15H9F3O3 It is a derivative of benzophenone, where the phenyl ring is substituted with three fluorine atoms at the 3’, 4’, and 5’ positions, and an acetoxy group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone typically involves the acylation of 3,4,5-trifluorobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4,5-Trifluorobenzoyl chloride+Phenyl acetateAlCl32-Acetoxy-3’,4’,5’-trifluorobenzophenone

Industrial Production Methods

Industrial production of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetoxy-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 3’,4’,5’-trifluorobenzophenone.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 3’,4’,5’-trifluorobenzophenone

Reduction: 2-Hydroxy-3’,4’,5’-trifluorobenzophenone

Substitution: Various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Acetoxy-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the acetoxy group may undergo hydrolysis in biological systems, releasing the active benzophenone derivative.

Comparación Con Compuestos Similares

Similar Compounds

3’,4’,5’-Trifluorobenzophenone: Lacks the acetoxy group, resulting in different chemical reactivity and applications.

2-Acetoxybenzophenone: Lacks the fluorine atoms, leading to different physical and chemical properties.

2-Hydroxy-3’,4’,5’-trifluorobenzophenone: The hydrolyzed form of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone.

Uniqueness

2-Acetoxy-3’,4’,5’-trifluorobenzophenone is unique due to the combination of the acetoxy group and the trifluoromethyl-substituted aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Actividad Biológica

2-Acetoxy-3',4',5'-trifluorobenzophenone (CAS No. 890099-18-0) is a synthetic organic compound characterized by its unique trifluoromethyl group and acetoxy functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and antimicrobial properties.

- Molecular Formula : C15H9F3O3

- Molecular Weight : 294.23 g/mol

- Structural Characteristics : The presence of trifluoromethyl groups contributes to its lipophilicity, influencing its interactions with biological membranes.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) enzymes.

- Interaction with DNA : It might intercalate into DNA or affect its topology, leading to disruption in replication and transcription processes.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.7 | Inhibition of COX-2 activity |

| HeLa (Cervical) | 10.5 | DNA intercalation |

Data sourced from recent pharmacological evaluations.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 30 μg/mL |

| Candida albicans | 20 μg/mL |

These findings indicate potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on A549 lung cancer cells. The study revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The IC50 value was determined to be approximately 15.2 µM, indicating a potent effect against this cell line .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant antibacterial activity, with MIC values suggesting it could serve as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

[2-(3,4,5-trifluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c1-8(19)21-13-5-3-2-4-10(13)15(20)9-6-11(16)14(18)12(17)7-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLYAUYWUPUNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641615 |

Source

|

| Record name | 2-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-18-0 |

Source

|

| Record name | 2-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.